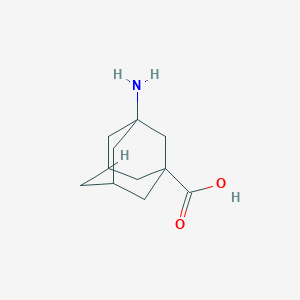

3-Aminoadamantane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Aminoadamantane-1-carboxylic acid is a derivative of adamantane, a polycyclic cage molecule known for its high symmetry and remarkable properties. The compound has the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . It is widely used in various fields of scientific research due to its unique structural and chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoadamantane-1-carboxylic acid typically involves the nitration of amantadine or its salts, followed by a hydroxylation reaction under alkaline conditions . The process is relatively straightforward and can be performed at temperatures ranging from 10°C to 30°C.

Industrial Production Methods: For industrial production, the preparation method employs easily obtainable raw materials and is designed to be environmentally friendly, cost-effective, and high-yielding. The yield of the process is generally higher than 80%, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 3-Aminoadamantane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and carboxylic acid functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

科学的研究の応用

3-Aminoadamantane-1-carboxylic acid is a versatile compound with numerous applications in scientific research:

作用機序

The mechanism of action of 3-aminoadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly valuable in drug delivery systems, where the compound can act as an anchor in lipid bilayers . Additionally, the rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

類似化合物との比較

1-Aminoadamantane (Amantadine): Known for its antiviral and anti-Parkinson properties.

3-Aminoadamantane-1-carboxylic hydrochloride: A versatile building block used in the synthesis of various complex compounds.

1,3-Dehydroadamantane: Utilized in the synthesis of functional adamantane derivatives and bioactive compounds.

Uniqueness: 3-Aminoadamantane-1-carboxylic acid stands out due to its unique combination of amino and carboxylic acid functional groups, which enable a wide range of chemical reactions and applications. Its high yield and cost-effective production methods further enhance its appeal for industrial applications.

生物活性

3-Aminoadamantane-1-carboxylic acid (3-AAC) is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique structural properties and biological activity. This article reviews the biological activity of 3-AAC, focusing on its antiviral, antibacterial, and neuroprotective properties, as well as its potential applications in pharmacology.

Chemical Structure and Properties

3-AAC has the molecular formula C11H17NO2 and features a carboxylic acid group and an amino group attached to the adamantane framework. The presence of these functional groups enhances its solubility and biological interactions. The compound's structure allows it to cross the blood-brain barrier effectively, making it a candidate for neurological applications .

Antiviral Activity

Research indicates that 3-AAC exhibits significant antiviral properties. For instance, studies have shown that adamantane derivatives, including 3-AAC, can inhibit various viruses such as vaccinia and cowpox. A notable study found that derivatives of 3-AAC demonstrated a reduction in viral replication by up to 42% at concentrations as low as 2 μg/mL .

Table 1: Antiviral Activity of 3-AAC Derivatives

| Compound | Virus Type | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|---|

| 3-AAC | Vaccinia | 2 | 42 |

| 3-AAC Derivative | Cowpox | 2 | Up to 100 |

Antibacterial Activity

In vitro studies have assessed the antibacterial effects of 3-AAC against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results. For example, certain derivatives demonstrated a minimum inhibitory concentration (MIC) ranging from 62.5 to 1000 µg/mL against susceptible strains like Staphylococcus epidermidis and Candida albicans .

Table 2: Antibacterial Activity of 3-AAC

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 62.5 |

| Candida albicans | 1000 |

Neuroprotective Effects

The neuroprotective potential of 3-AAC has garnered attention due to its structural similarity to compounds used in treating neurodegenerative diseases. Research suggests that derivatives of this compound may act as GABA analogues, which could be beneficial in managing conditions such as epilepsy and anxiety disorders . Additionally, preliminary studies indicate that these compounds may modulate neurotransmitter release, providing further evidence for their neuroprotective capabilities.

Case Studies

- Study on Antiviral Efficacy : A study published in a peer-reviewed journal demonstrated that specific derivatives of 3-AAC could significantly reduce viral load in infected cell cultures, suggesting potential for therapeutic applications in viral infections .

- Antibacterial Testing : In a recent investigation, researchers evaluated the antimicrobial properties of several adamantane derivatives, including 3-AAC. The results indicated that these compounds not only inhibited bacterial growth but also showed low cytotoxicity on human cell lines .

特性

IUPAC Name |

3-aminoadamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPOKYGSYKBAAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-10-4 |

Source

|

| Record name | 3-aminoadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。